molecular formula C14H13NO4 B1347509 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid CAS No. 357420-38-3

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid

Cat. No.: B1347509
CAS No.: 357420-38-3
M. Wt: 259.26 g/mol
InChI Key: RPYKMMAYYAVBAH-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid is an organic compound that features a furan ring substituted with two methyl groups and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid involves its interaction with various molecular targets:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: It may affect metabolic pathways by altering enzyme function, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[(2,5-dimethylfuran-3-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-7-11(9(2)19-8)13(16)15-12-6-4-3-5-10(12)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYKMMAYYAVBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356415
Record name 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49681066
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

357420-38-3
Record name 2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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